Chemical properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid
Chemical properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of 5-Methanesulfonyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive technical overview of 5-Methanesulfonyl-1H-indole-2-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a robust indole-2-carboxylic acid scaffold with a methanesulfonyl substituent, this compound presents a unique combination of electronic and structural features. The indole-2-carboxylic acid core is a well-established pharmacophore, notably recognized for its role in the development of HIV-1 integrase inhibitors, where it effectively chelates magnesium ions within the enzyme's active site.[1][2][3][4][5] Furthermore, derivatives of this scaffold have shown promise as partial agonists for PPARγ, indicating potential applications in treating type 2 diabetes.[6]
The inclusion of the methanesulfonyl group at the 5-position is a critical design element. As a strong electron-withdrawing group, it significantly modulates the molecule's physicochemical properties, including acidity, reactivity, and potential for intermolecular interactions. This guide will dissect these properties, offering both foundational knowledge and practical experimental insights grounded in established chemical principles.
Caption: Chemical structure of 5-Methanesulfonyl-1H-indole-2-carboxylic acid.
Physicochemical and Structural Properties
The foundation of understanding any molecule lies in its fundamental physicochemical and structural characteristics. These properties govern its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 5-methylsulfonyl-1H-indole-2-carboxylic acid | PubChem[7] |
| Molecular Formula | C₁₀H₉NO₄S | PubChem[7] |
| Molecular Weight | 239.25 g/mol | PubChem[7] |
| CAS Number | 367501-41-5 | PubChem[7] |
| Predicted XLogP3 | 1.5 | PubChem[7] |
| Hydrogen Bond Donors | 2 | PubChem[7] |
| Hydrogen Bond Acceptors | 5 | PubChem[7] |
Molecular Structure and Electronic Effects
5-Methanesulfonyl-1H-indole-2-carboxylic acid is built upon a planar indole bicyclic system. The key functional groups—the carboxylic acid at the C2 position and the methanesulfonyl group at the C5 position—are strong electron-withdrawing groups. This electronic pull has several important consequences:
-
Reduced Basicity of Indole Nitrogen: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to its aromaticity. The presence of two powerful electron-withdrawing groups further decreases the electron density within the ring, making the nitrogen significantly less basic than in simple indoles.
-
Increased Acidity: The electron-withdrawing nature of the sulfone group enhances the acidity of both the carboxylic acid proton and the N-H proton of the indole ring. This is a crucial consideration for salt formation, solubility, and receptor binding interactions.
-
Reactivity Modulation: Electrophilic aromatic substitution, a characteristic reaction of indoles (typically at the C3 position), will be significantly disfavored due to the deactivation of the ring system by the attached functional groups.
Hydrogen Bonding and Solid-State Structure
In the solid state, carboxylic acids frequently form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxyl groups. This is a well-documented phenomenon in related structures like 5-methoxy-1H-indole-2-carboxylic acid.[8][9] Additionally, the indole N-H group is a competent hydrogen bond donor, and the sulfonyl oxygens are effective acceptors. This creates a network of intermolecular interactions (N-H···O) that dictates the crystal packing, influencing properties such as melting point and solubility. Understanding these interactions is vital for polymorph screening and formulation development in the pharmaceutical industry.
Caption: Carboxylic acid groups forming a cyclic dimer via hydrogen bonds.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 5-Methanesulfonyl-1H-indole-2-carboxylic acid. Based on data from analogous compounds, a clear spectroscopic profile can be predicted.
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the following proton signals are anticipated:
-
Carboxylic Acid (COOH): A very broad singlet appearing significantly downfield, typically >12 ppm.[10]
-
Indole Amine (N-H): A broad singlet around 11-12 ppm.[10]
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). The specific splitting patterns will be influenced by the substitution, with the protons adjacent to the electron-withdrawing sulfonyl group expected to be shifted further downfield.
-
Methanesulfonyl (CH₃): A sharp singlet corresponding to the three methyl protons, typically appearing around 3.0-3.5 ppm.
¹³C NMR Spectroscopy
The carbon spectrum provides complementary structural information:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear in the 160-180 ppm region.[11]
-
Aromatic Carbons: The carbons of the indole ring will resonate between 100-140 ppm.
-
Methyl Carbon (CH₃): The carbon of the methanesulfonyl group will appear upfield, typically in the 30-45 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups:
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.
-
N-H Stretch: A sharper peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group.[8][9]
-
C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
S=O Stretches: Two strong absorptions characteristic of the sulfone group: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak should be readily observable.
-
Fragmentation: Common fragmentation pathways for carboxylic acid derivatives include the formation of an acylium ion [R-CO]⁺.[11] Other expected fragments would result from the loss of water (-18 Da) or the carboxyl group (-45 Da).
Chemical Reactivity and Stability
The reactivity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid is dominated by its functional groups.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester. This is a standard method for protecting the carboxylic acid or for creating prodrugs.[4][12]
-
Amide Formation: Condensation with primary or secondary amines using a coupling agent (e.g., HBTU, EDC) produces amides, a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation to form the parent indole, though this often requires harsh conditions such as high temperatures in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[5][13]
Stability Considerations
The molecule is generally stable under typical laboratory conditions. However, the stability of heteroaromatic sulfonyl compounds can be a concern. While generally robust, they can be susceptible to nucleophilic attack or hydrolysis under strongly basic or acidic conditions, which could lead to cleavage of the sulfonyl group.[14][15]
Synthesis Strategies
A logical and established pathway to synthesize indole-2-carboxylic acids is through the Japp-Klingemann reaction followed by a Fischer indole cyclization. This approach offers a high degree of control over the substitution pattern.
Caption: A plausible synthetic route via Japp-Klingemann and Fischer Indole synthesis.
The key steps in this process are:
-
Diazotization: A starting aniline (in this case, 4-methanesulfonylaniline) is treated with nitrous acid to form a diazonium salt.
-
Coupling (Japp-Klingemann): The diazonium salt is reacted with a β-keto ester. This reaction forms a hydrazone intermediate.
-
Cyclization (Fischer Indole): The hydrazone is treated with an acid catalyst, which induces cyclization and elimination of ammonia to form the indole ring system, yielding an ethyl or methyl ester of the target molecule.
-
Hydrolysis: The final step is the saponification of the ester using a base like sodium hydroxide, followed by acidic workup to yield the desired carboxylic acid.
Experimental Protocol: Quantification by HPLC-UV
Accurate quantification is essential for any research or development activity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose. The following protocol is based on established methodologies for similar indole derivatives.[16]
Objective
To determine the concentration and purity of 5-Methanesulfonyl-1H-indole-2-carboxylic acid in a sample using a validated HPLC-UV method.
Materials and Reagents
-
5-Methanesulfonyl-1H-indole-2-carboxylic acid reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~280 nm (or determined by UV scan)
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standard solutions in sequence from lowest to highest concentration.
-
Prepare the unknown sample by dissolving it in methanol and diluting it with the initial mobile phase to an expected concentration within the calibration range.
-
Inject the unknown sample(s).
Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the known concentration of the standards.
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: General workflow for quantification by HPLC.
Conclusion
5-Methanesulfonyl-1H-indole-2-carboxylic acid is a thoughtfully designed molecule that combines the biologically relevant indole-2-carboxylic acid scaffold with the powerful electronic influence of a methanesulfonyl group. Its chemical properties—including heightened acidity, specific reactivity pathways, and potential for extensive hydrogen bonding—make it a compelling candidate for further investigation. As a versatile building block, it holds considerable potential for the synthesis of novel therapeutic agents, particularly in the fields of virology and metabolic diseases.[5][17] This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
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